molecular formula C13H23BN2O2 B13347419 1-(butan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(butan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13347419
M. Wt: 250.15 g/mol
InChI Key: ORGQVRDAUQDFCT-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a sec-butyl group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester moiety can be oxidized to form boronic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the boronic ester site, to form new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Organolithium or Grignard reagents under anhydrous conditions.

Major Products Formed:

    Oxidation: Boronic acids.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Various organoboron compounds.

Scientific Research Applications

1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole

Comparison: Compared to its analogs, 1-(sec-Butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits unique reactivity due to the presence of the pyrazole ring. This ring structure imparts distinct electronic properties, making it more suitable for certain chemical transformations and biological interactions. The sec-butyl group also contributes to its steric and hydrophobic characteristics, influencing its behavior in various environments.

Properties

Molecular Formula

C13H23BN2O2

Molecular Weight

250.15 g/mol

IUPAC Name

1-butan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C13H23BN2O2/c1-7-10(2)16-9-11(8-15-16)14-17-12(3,4)13(5,6)18-14/h8-10H,7H2,1-6H3

InChI Key

ORGQVRDAUQDFCT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)CC

Origin of Product

United States

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